molecular formula C9H15NO B11918883 Spiro[2.5]octane-6-carboxamide

Spiro[2.5]octane-6-carboxamide

Cat. No.: B11918883
M. Wt: 153.22 g/mol
InChI Key: CAOJLFFLAMIDBU-UHFFFAOYSA-N
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Description

Spiro[25]octane-6-carboxamide is a unique organic compound characterized by its spirocyclic structure The spiro[25]octane core consists of two rings sharing a single carbon atom, creating a three-dimensional, rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-6-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclohexanone derivative with a suitable nucleophile can form the spirocyclic structure, which is then converted to the carboxamide through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as transition metals or organocatalysts can be employed to facilitate the cyclization and amidation steps. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Spiro[2.5]octane-6-carboxylic acid

    Reduction: Spiro[2.5]octane-6-amine

    Substitution: Various substituted spiro[2.5]octane derivatives

Mechanism of Action

The mechanism of action of spiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.4]heptane-6-carboxamide
  • Spiro[3.5]nonane-7-carboxamide
  • Spiro[4.5]decane-8-carboxamide

Uniqueness

Spiro[2.5]octane-6-carboxamide is unique due to its specific ring size and the spatial arrangement of its atoms. This structure imparts distinct physicochemical properties, such as increased rigidity and stability, compared to other spirocyclic compounds. These features make it particularly valuable in applications requiring precise molecular interactions and robust chemical frameworks .

Properties

IUPAC Name

spiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOJLFFLAMIDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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